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molecular formula C8H7Cl2NO4S B1460912 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid CAS No. 716360-56-4

2,6-Dichloro-3-(methylsulfamoyl)benzoic acid

Cat. No. B1460912
M. Wt: 284.12 g/mol
InChI Key: XXVVPZSSECZKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07645771B2

Procedure details

Prepared from a mixture of 5-(chlorosulfonyl)-2,4-difluorobenzoic acid (200 mg, 0.78 mmol, 1 equiv), tert-butyl amine (98 mL, 0.94 mmol, 1.2 equiv) and DIEA (280 μL, 1.56 mmol, 2 equiv) following the general procedure for 2,6-dichloro-3-[(methylamino)sulfonyl]benzoic acid 880-1b. The crude reaction mixture was carried on without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
98 mL
Type
reactant
Reaction Step One
Name
Quantity
280 μL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[C:6]([F:15])=[CH:7][C:8]([F:14])=[C:9]([CH:13]=1)[C:10]([OH:12])=[O:11])(=[O:4])=[O:3].[C:16]([NH2:20])([CH3:19])([CH3:18])[CH3:17].CCN(C(C)C)C(C)C.ClC1C(S(NC)(=O)=O)=CC=C(Cl)C=1C(O)=O>>[CH3:17][C:16]([NH:20][S:2]([C:5]1[C:6]([F:15])=[CH:7][C:8]([F:14])=[C:9]([CH:13]=1)[C:10]([OH:12])=[O:11])(=[O:4])=[O:3])([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClS(=O)(=O)C=1C(=CC(=C(C(=O)O)C1)F)F
Name
Quantity
98 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
280 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C(=CC=C1S(=O)(=O)NC)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was carried on without further purification

Outcomes

Product
Name
Type
Smiles
CC(C)(C)NS(=O)(=O)C=1C(=CC(=C(C(=O)O)C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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